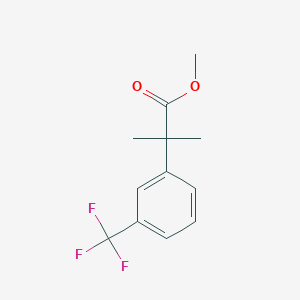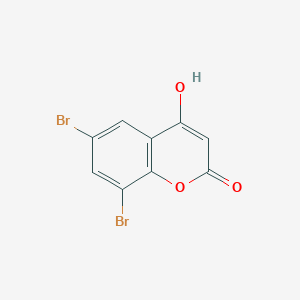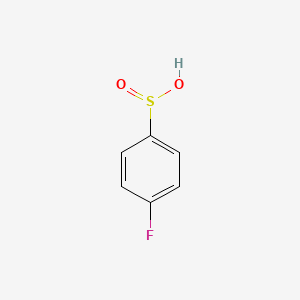
4-Fluorobenzene-1-sulfinic acid
Overview
Description
4-Fluorobenzene-1-sulfinic acid is an organic compound with the molecular formula C6H5FO2S It is characterized by the presence of a fluorine atom attached to a benzene ring, which is further bonded to a sulfinic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Fluorobenzene-1-sulfinic acid can be synthesized through several methods. One common approach involves the reduction of 4-fluorobenzenesulfonyl chloride using reducing agents such as sodium borohydride or zinc in the presence of an acid . Another method includes the oxidation of 4-fluorobenzenethiol using oxidizing agents like hydrogen peroxide or sodium periodate .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 4-Fluorobenzene-1-sulfinic acid undergoes various chemical reactions, including:
Reduction: The compound can be reduced to 4-fluorobenzenethiol using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, zinc.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: 4-Fluorobenzenesulfonic acid.
Reduction: 4-Fluorobenzenethiol.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
4-Fluorobenzene-1-sulfinic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-fluorobenzene-1-sulfinic acid involves its interaction with various molecular targets. The sulfinic acid group can act as a nucleophile or electrophile, depending on the reaction conditions . It can form covalent bonds with other molecules, leading to the formation of new compounds . The fluorine atom enhances the compound’s reactivity by influencing the electron density on the benzene ring .
Comparison with Similar Compounds
- 4-Fluorobenzenesulfonic acid
- 4-Fluorobenzenethiol
- 4-Fluorobenzenesulfonamide
Uniqueness: 4-Fluorobenzene-1-sulfinic acid is unique due to the presence of the sulfinic acid group, which imparts distinct reactivity compared to sulfonic acids and thiols . The fluorine atom further enhances its chemical properties, making it a valuable compound in various synthetic applications .
Properties
Molecular Formula |
C6H5FO2S |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
4-fluorobenzenesulfinic acid |
InChI |
InChI=1S/C6H5FO2S/c7-5-1-3-6(4-2-5)10(8)9/h1-4H,(H,8,9) |
InChI Key |
SEEUPVOHHNMWEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(1,1-dimethylethyl)-](/img/structure/B8797413.png)
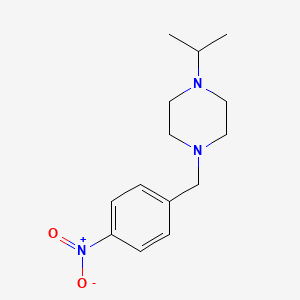
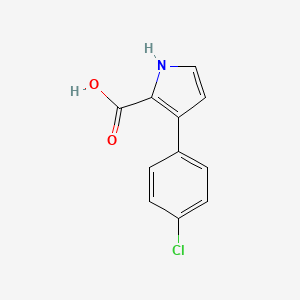
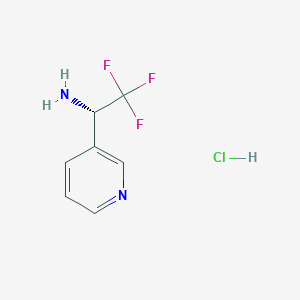
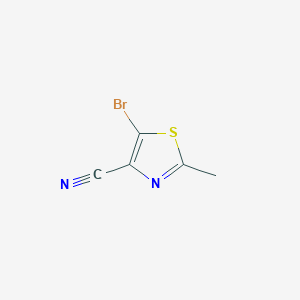
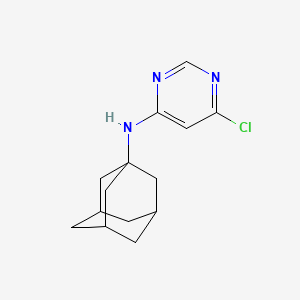
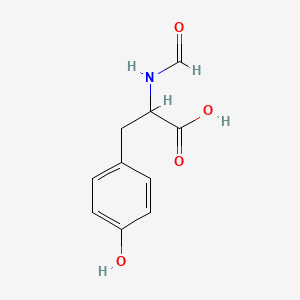
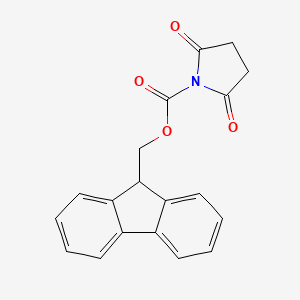
![Methyl[(2-methylcyclopropyl)methyl]amine](/img/structure/B8797478.png)
![2-Chloro-6-fluoro-3-methylimidazo[1,2-A]pyridine](/img/structure/B8797481.png)

